5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

Post-polymerization functionalization Ring-opening polymerization Azide-alkyne click chemistry

Critical building block for functional aliphatic polycarbonates. Unlike TMC, the bromomethyl pendant enables post-modification via nucleophilic substitution or click chemistry—essential for drug delivery, bioconjugates, and precision biomaterials. Homopolymer Tm: 90-105°C; copolymerization tunes crystallinity & degradation. Don’t settle for generic analogs that compromise your polymer's performance. Secure high-purity monomer for reproducible R&D.

Molecular Formula C6H9BrO3
Molecular Weight 209.04 g/mol
CAS No. 1346562-84-2
Cat. No. B1448019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one
CAS1346562-84-2
Molecular FormulaC6H9BrO3
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCC1(COC(=O)OC1)CBr
InChIInChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3
InChIKeyNXPZBWYAWXVJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (CAS 1346562-84-2): A Functional Cyclic Carbonate Monomer for Polymer Synthesis


5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (CAS 1346562-84-2, MF: C6H9BrO3, MW: 209.04 g/mol) is a six-membered cyclic carbonate monomer featuring a reactive bromomethyl pendant group, a white to light yellow solid with standard purity of 95% . The bromomethyl functionality enables its use as an intermediate in organic synthesis, particularly for the preparation of complex molecules and functional polymers, while the cyclic carbonate moiety allows ring-opening polymerization (ROP) . Its applications span medical research, environmental research, and industrial research, specifically as a building block for functional aliphatic polycarbonates .

Why Generic Substitution Fails for 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one: The Critical Role of Reactivity and Polymer Architecture


In-class cyclic carbonates such as Trimethylene Carbonate (TMC) are widely used for biodegradable polymers but lack pendant reactive handles for post-polymerization functionalization, severely limiting their utility in advanced materials [1]. While other alkyl-halide functional carbonates exist, their specific reactivity, polymerization behavior, and the resulting polymer properties (e.g., crystallinity, melting point) are exquisitely sensitive to the halogen identity and monomer structure. For instance, replacing the bromomethyl group with a chloromethyl group results in a different leaving group ability and steric profile, which alters the kinetics of nucleophilic substitution reactions . Furthermore, 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one homopolymerization yields a semicrystalline polycarbonate with a distinct melting point range, a characteristic that can be tuned or lost with different substituents or comonomers [2]. Therefore, substituting this specific compound with a generic analog risks not only failed post-polymerization functionalization but also the complete alteration of the target polymer's physical properties and performance. The following quantitative evidence details these critical differentiations.

Quantitative Evidence Guide: Differentiating 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one from Its Analogs


Pendant Reactivity: Bromomethyl Group Enables Post-Polymerization Functionalization

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (BMTC) contains a pendant bromomethyl group that is absent in the parent compound, Trimethylene Carbonate (TMC). This bromomethyl group serves as a reactive handle. While TMC polymerization yields a non-functional polycarbonate, BMTC enables quantitative post-polymerization functionalization. Specifically, the pendant bromo groups on the resulting polymer, poly(BMTC-co-L-lactide), were transformed into azides, which then proceeded with the azide-alkyne click reaction smoothly and quantitatively at room temperature [1].

Post-polymerization functionalization Ring-opening polymerization Azide-alkyne click chemistry

Polymer Crystallinity: Homopolymerization Yields Semicrystalline Polycarbonate

Homopolymerization of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (as a representative bromo-functional six-membered cyclic carbonate) via ring-opening polymerization affords a semicrystalline polycarbonate [1]. This contrasts with the homopolymer of Trimethylene Carbonate (TMC), poly(TMC), which is typically amorphous or has very low crystallinity under similar conditions [2]. The semicrystalline nature is a direct consequence of the bromomethyl side chain, which promotes crystallite formation through polar interactions [1].

Ring-opening polymerization Semicrystalline polymers Polycarbonate

Polymer Thermal Properties: Distinct Melting Point Ranges Based on Monomer Structure

The thermal properties of polycarbonates derived from alkyl halide-functional cyclic carbonates are directly influenced by the monomer's substitution pattern. Homopolymers derived from monomers with a methyl group in the backbone, like the target compound, exhibit melting points (Tm) in the range of 90–105 °C [1]. In contrast, homopolymers from analogous monomers with an ethyl group in the backbone have significantly higher Tm values, falling in the 120–155 °C range [1]. This demonstrates that subtle changes in monomer structure lead to a substantial shift in polymer thermal behavior.

Ring-opening polymerization Polycarbonate Thermal analysis

Copolymer Crystallinity: Retained Semicrystallinity in Random Copolymers with TMC

When copolymerized randomly with Trimethylene Carbonate (TMC), which typically yields an amorphous homopolymer, the target compound's bromo-functional monomer still induces semicrystallinity in the resulting random copolymer [1]. This is in stark contrast to random copolymers of TMC with many other monomers, which are usually fully amorphous. The semicrystalline nature in these random copolymers is confirmed by melting endotherms observed in Differential Scanning Calorimetry (DSC) [1].

Ring-opening polymerization Copolymerization Semicrystalline polymers

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Substitution

The bromomethyl group in 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is a better leaving group than the chloromethyl group in its chlorinated analog, 5-(Chloromethyl)-5-methyl-1,3-dioxan-2-one . This difference in leaving group ability directly translates to different reaction kinetics for nucleophilic substitution reactions. While specific rate constants are not provided in the available vendor comparisons, it is a well-established chemical principle that the C-Br bond is weaker and more readily cleaved than the C-Cl bond, leading to faster and more efficient functionalization under milder conditions .

Nucleophilic substitution Organic synthesis Reaction kinetics

Polymer Properties in Copolymerization: Tunable Crystallinity in BMTC-LLA Copolymers

In the copolymerization of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (BMTC) with L-lactide (L-LA), the resulting random copolymers P(BMTC-co-LLA) exhibit semicrystalline characteristics due to the combined effect of block-like PLLA segments and polar interactions from bromo groups [1]. However, increasing the BMTC content in the copolymer systematically decreases the crystallinity (Xc, PLLA) and melting temperature (Tm, PLLA) [1]. This quantifiable relationship between comonomer feed ratio and final polymer properties is a key differentiator.

Ring-opening polymerization Copolymerization Polymer characterization

Optimal Application Scenarios for 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one


Synthesis of Functionalizable Biodegradable Polymers for Drug Delivery and Bioconjugation

The primary application is in synthesizing polycarbonate-based materials that require post-polymerization functionalization. The pendant bromomethyl group serves as a versatile handle for further modification via nucleophilic substitution or click chemistry (e.g., attaching targeting ligands, drugs, or imaging agents) [1]. This enables the creation of tailored biomaterials for advanced drug delivery systems and bioconjugates.

Design of Semicrystalline Aliphatic Polycarbonates with Tunable Thermal and Mechanical Properties

This monomer is ideal for producing semicrystalline polycarbonates. Homopolymerization yields a material with a melting point in the 90-105 °C range, while copolymerization with other cyclic monomers like TMC or lactide allows for precise tuning of crystallinity, melting point, and degradation rate [2]. This is critical for engineering biodegradable implants, scaffolds, and sutures with predictable performance.

Intermediate for the Synthesis of Complex Organic Molecules and Specialty Chemicals

Beyond polymer chemistry, this compound is a valuable intermediate in organic synthesis . The reactive bromomethyl group allows for the introduction of the 1,3-dioxan-2-one scaffold into more complex molecules, which can then be further elaborated. This is useful in medicinal chemistry for creating prodrugs or novel chemical entities with specific properties [3].

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